1',6,6'-Tri-O-tritylsucrose
Description
1',6,6'-Tri-O-tritylsucrose is a chemically modified derivative of sucrose, where the hydroxyl groups at the 1', 6, and 6' positions have been protected by trityl groups. This modification is typically used in synthetic organic chemistry to protect the hydroxyl groups during subsequent chemical reactions, allowing for selective modifications of the sucrose molecule.
Synthesis Analysis
The synthesis of 1',6,6'-Tri-O-tritylsucrose derivatives has been explored in several studies. For instance, the reaction of sucrose with trityl chloride in a 1:2 mole ratio led to the formation of di-O-tritylsucroses, including the 1',6,6'-Tri-O-tritylsucrose isomer . Another approach involved the selective tritylation of sucrose tetra-acetate, which yielded 1',6-di-O-tritylsucrose 3,3',4',6'-tetra-acetate as a minor product under certain conditions . These methods highlight the complexity of sucrose tritylation and the importance of reaction conditions in obtaining the desired tritylated sucrose derivatives.
Molecular Structure Analysis
The molecular structure of tritylated sucrose derivatives has been elucidated using various spectroscopic techniques, including NMR. For example, the structures of isomeric di-O-tritylsucroses were established by applying NMR to their hexa acetyl derivatives . These studies are crucial for confirming the successful tritylation of specific hydroxyl groups on the sucrose molecule.
Chemical Reactions Analysis
The tritylated sucrose derivatives undergo various chemical reactions, which are essential for further synthetic transformations. For instance, the treatment of di-O-isopropylidene-sucrose tetra-acetate with aqueous acetic acid afforded sucrose tetra-acetate, which could then be selectively tritylated to give different tritylated products depending on the reaction conditions . Additionally, methylation and reductive detritylation of tritylated sucrose derivatives have been used to synthesize partially methylated sucrose derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tritylated sucrose derivatives are influenced by the protective trityl groups. These groups increase the molecular weight and steric bulk of the sucrose molecule, affecting its solubility and reactivity. The crystalline nature of some tritylated sucrose derivatives, such as 6,6'-Di-O-tosylsucrose, has been observed, which is significant for the isolation and purification of these compounds . The protective groups also play a crucial role in the stability of the sucrose derivatives under various chemical conditions, enabling selective deprotection and further chemical modifications.
Scientific Research Applications
Synthesis and Analytical Techniques
1',6,6'-Tri-O-tritylsucrose serves as an important intermediate in the synthesis of various sucrose derivatives, including sucralose, showcasing its pivotal role in synthetic organic chemistry. A notable method involves its analysis through RP-HPLC, highlighting its significance in the analytical assessment of sucrose derivatives. This technique provides a reliable, accurate, and sensitive means to quantify 1',6,6'-Tri-O-tritylsucrose-penta-acetate (TRISPA), underlining its utility in ensuring the purity and concentration of intermediates in the sucralose production process (Gu Yu-na, 2007).
Regioselective Modification
The regioselective sulfonylation of 1',6,6'-Tri-O-tritylsucrose through dibutylstannylation exemplifies its versatility in chemical synthesis. This approach enables the selective introduction of sulfonyl groups, thereby facilitating the synthesis of sucrose derivatives with defined chemical functionalities. Such methodologies underscore the compound's adaptability in synthetic strategies, broadening the scope of its applications in the creation of complex molecules (A. Sofian, Cheang-Kuan Lee, A. Linden, 2002).
Detritylation and Derivatization
Selective detritylation of 1',6,6'-Tri-O-tritylsucrose penta-acetate (TRISPA) in the preparation of sucrose derivatives, such as 2,3,6,3′,4′-penta-O-acetyl sucrose (6-PAS), reveals its critical role in the selective removal of protecting groups. This process is crucial for achieving high purity and specificity in the synthesis of targeted sucrose esters, demonstrating the compound's utility in nuanced synthetic pathways that require precise control over molecular structure (Wu Fu-zhong, 2009).
Novel Applications and Functionalization
Exploration into novel applications of 1',6,6'-Tri-O-tritylsucrose and its derivatives has led to the development of innovative methodologies, such as fast galloylation of sugar moieties. These techniques enable the rapid and efficient functionalization of sucrose, facilitating the synthesis of gallotannins and other complex organic molecules. Such advancements highlight the ongoing potential of 1',6,6'-Tri-O-tritylsucrose in facilitating novel synthetic routes and contributing to the expansion of organic chemistry (M. T. Barros, C. Maycock, F. Siñeriz, C. Thomassigny, 2000).
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H64O11/c70-60-58(46-75-67(49-28-10-1-11-29-49,50-30-12-2-13-31-50)51-32-14-3-15-33-51)78-65(63(73)62(60)72)80-66(48-77-69(55-40-22-7-23-41-55,56-42-24-8-25-43-56)57-44-26-9-27-45-57)64(74)61(71)59(79-66)47-76-68(52-34-16-4-17-35-52,53-36-18-5-19-37-53)54-38-20-6-21-39-54/h1-45,58-65,70-74H,46-48H2/t58-,59-,60-,61-,62+,63-,64+,65-,66+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQYPHCLHBUKL-JWUFHVRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H64O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123089 | |
Record name | 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201123089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1069.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1',6,6'-Tri-O-tritylsucrose | |
CAS RN |
35674-14-7 | |
Record name | 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35674-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1',6,6'-Tri-o-tritylsucrose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035674147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201123089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,1',6'-tri-O-tribenzylsucrose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1',6,6'-TRI-O-TRITYLSUCROSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ8Z918K6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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